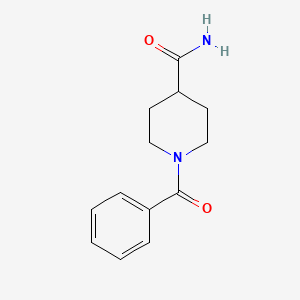

1-Benzoylpiperidine-4-carboxamide

Description

1-Benzoylpiperidine-4-carboxamide is a piperidine derivative featuring a benzoyl group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring. The compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in synthesis, stability, or prioritization in research pipelines .

Properties

IUPAC Name |

1-benzoylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIAGTXPGBMCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzoylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of 1-benzoylpiperidine-4-carboxylic acid with ammonia or an amine under suitable conditions to form the carboxamide . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-Benzoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway is followed. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-Benzoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzoylpiperidine-4-carboxamide with key analogs, emphasizing structural variations, physicochemical properties, and functional implications.

Benzyl 4-Aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂)

- Structural Differences : Replaces the benzoyl group with a benzyloxycarbonyl (Cbz) group and introduces a primary amine at the 4-position.

- Safety Profile : Toxicological properties remain uncharacterized, necessitating caution in handling .

- Applications : The Cbz group is a common protecting group in organic synthesis, suggesting utility in intermediate synthesis .

4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-Iodophenyl)piperidine-1-carboxamide

- Structural Differences : Incorporates a chloro-substituted benzodiazolone ring and a 4-iodophenyl carboxamide.

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structural Differences: Substitutes the benzoyl group with a benzyl moiety and introduces a phenylamino group.

- Physicochemical Impact: The benzyl group increases hydrophobicity, while the phenylamino group may enable π-π stacking interactions in target binding .

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide (C₁₃H₁₉N₃O)

- Structural Differences: Features an aminomethylphenyl substituent instead of benzoyl.

- Functional Impact: The aminomethyl group enhances water solubility and provides a site for further functionalization (e.g., conjugation) .

Benzyl 4-Hydroxy-1-piperidinecarboxylate (C₁₃H₁₇NO₃)

- Structural Differences : Replaces carboxamide with a hydroxy group and retains the Cbz-protecting group.

- Applications : The hydroxyl group improves polarity, making it suitable for solubility-driven modifications in prodrug design .

Comparative Data Table

Key Research Findings

- Halogenated Derivatives : Compounds with chloro or iodo substituents (e.g., ) exhibit increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration but raise metabolic stability concerns.

- Carboxamide vs. Ester/Carboxylate : The carboxamide group in 1-Benzoylpiperidine-4-carboxamide provides hydrogen-bonding capacity, critical for target engagement, compared to esters (e.g., ) or aldehydes (e.g., ).

- Safety Profiles : Many analogs lack comprehensive toxicological data (e.g., ), underscoring the need for rigorous preclinical evaluation.

Biological Activity

1-Benzoylpiperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

1-Benzoylpiperidine-4-carboxamide features a piperidine ring substituted with a benzoyl group and a carboxamide moiety. This unique structure contributes to its metabolic stability and interactions with various biological targets, making it a candidate for drug development.

The compound acts primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in various biochemical pathways. For instance, studies indicate that it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is crucial in the endocannabinoid system. The compound demonstrates competitive inhibition characteristics, with IC50 values reported in the low nanomolar range for specific targets .

- Receptor Binding : The benzoyl moiety enhances binding affinity to specific receptors, influencing neurotransmitter systems. This interaction is significant for developing treatments for neurological disorders.

Biological Activities

1-Benzoylpiperidine-4-carboxamide exhibits several biological activities, including:

Study 1: Enzyme Inhibition and Antiproliferative Effects

A study focused on the synthesis and evaluation of benzoylpiperidine derivatives showed that 1-benzoylpiperidine-4-carboxamide significantly inhibited MAGL activity in vitro. The compound's selectivity was confirmed through competitive activity-based protein profiling experiments conducted on mouse brain membranes . Furthermore, it exhibited notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), supporting its potential therapeutic applications.

Study 2: Structural Optimization for Enhanced Activity

Research efforts aimed at optimizing the structure of benzoylpiperidine derivatives resulted in compounds with improved MAGL inhibition. For instance, modifications led to a derivative with an IC50 value of 80 nM against MAGL, demonstrating how structural changes can enhance biological efficacy .

Comparative Analysis

The following table compares 1-benzoylpiperidine-4-carboxamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 1-Benzylpiperidine-4-carboxamide | Benzyl group instead of benzoyl | Different reactivity due to lack of carbonyl oxygen | Moderate enzyme inhibition |

| 4-Benzoylpiperidine-1-carboxamide | Carboxamide at a different position | Influences chemical properties and applications | Limited receptor binding |

| N-Benzoylisonipecotic acid | Similar structure but distinct substitution patterns | Variations in biological activity | Antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.